Cas no 38993-84-9 ((1-Methyl-1H-imidazol-5-yl)methanol)
(1-Methyl-1H-imidazol-5-yl)methanol Chemical and Physical Properties
Names and Identifiers
-
- (1-Methyl-1H-imidazol-5-yl)methanol
- 5-Hydroxymethyl-1-methyl-1H-imidazole
- (3-methylimidazol-4-yl)methanol
- 1-methyl-5-hydroxymethylimidazole
- 5-(Hydroxymethyl)-1-methyl-1H-imidazole
- 5-Hydroxymethyl-1-methylimidazole
- 1H-IMIDAZOLE-5-METHANOL, 1-METHYL-
- (3-Methyl-3H-imidazol-4-yl)-methanol
- PubChem8983
- PXGQMYCEAWZJJF-UHFFFAOYSA-N
- 3-Methyl-3H-imidazole-4-methanol
- 1H-Imidazole-5-methanol,1-methyl-
- SBB067581
- (1-methylimidazol-5-yl)methan-1-ol
- WT822
- WT82204
- 1-Methyl-5-imidazolemethanol
- J-500209
- AKOS006228639
- CS-0035532
- PB17276
- SY097415
- SCHEMBL858948
- AM803827
- MFCD02179522
- A6554
- (1-methyl-1H-imidazol-5-yl)methanol, AldrichCPR
- DTXSID30378466
- 38993-84-9
- Z1115775402
- EN300-94693
- FT-0604517
- F1905-7056
-
- MDL: MFCD02179522
- Inchi: 1S/C5H8N2O/c1-7-4-6-2-5(7)3-8/h2,4,8H,3H2,1H3
- InChI Key: PXGQMYCEAWZJJF-UHFFFAOYSA-N
- SMILES: OCC1=CN=CN1C
Computed Properties
- Exact Mass: 112.06400
- Monoisotopic Mass: 112.064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 76.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38
- XLogP3: -0.8
Experimental Properties
- Density: 1.16
- Melting Point: 113-116 ºC
- Boiling Point: 324.9°C at 760 mmHg
- Flash Point: 150.3°C
- Refractive Index: 1.552
- PSA: 38.05000
- LogP: -0.08760
(1-Methyl-1H-imidazol-5-yl)methanol Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280-P305+P351+P338
- Hazard Category Code: R36/37/38
- Safety Instruction: S26; S36/37/39; S37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Inert atmosphere,Room Temperature
- Risk Phrases:R36/37/38
- Safety Term:S26;S37/39
(1-Methyl-1H-imidazol-5-yl)methanol Customs Data
- HS CODE:2933290090
- Customs Data:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(1-Methyl-1H-imidazol-5-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M321303-50mg |
(1-Methyl-1H-imidazol-5-yl)methanol |
38993-84-9 | 50mg |
$64.00 | 2023-05-17 | ||
| TRC | M321303-100mg |
(1-Methyl-1H-imidazol-5-yl)methanol |
38993-84-9 | 100mg |
$81.00 | 2023-05-17 | ||
| TRC | M321303-500mg |
(1-Methyl-1H-imidazol-5-yl)methanol |
38993-84-9 | 500mg |
$167.00 | 2023-05-17 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZI882-200mg |
(1-Methyl-1H-imidazol-5-yl)methanol |
38993-84-9 | 97% | 200mg |
108.0CNY | 2021-08-05 | |
| Chemenu | CM104389-1g |
(1-methyl-1H-imidazol-5-yl)methanol |
38993-84-9 | 95+% | 1g |
$64 | 2021-08-06 | |
| Chemenu | CM104389-5g |
(1-methyl-1H-imidazol-5-yl)methanol |
38993-84-9 | 95+% | 5g |
$274 | 2021-08-06 | |
| Chemenu | CM104389-10g |
(1-methyl-1H-imidazol-5-yl)methanol |
38993-84-9 | 95+% | 10g |
$408 | 2021-08-06 | |
| Chemenu | CM104389-25g |
(1-methyl-1H-imidazol-5-yl)methanol |
38993-84-9 | 95+% | 25g |
$900 | 2021-08-06 | |
| Apollo Scientific | OR10499-1g |
5-(Hydroxymethyl)-1-methyl-1H-imidazole |
38993-84-9 | 99% | 1g |
£21.00 | 2025-03-21 | |
| Apollo Scientific | OR10499-5g |
5-(Hydroxymethyl)-1-methyl-1H-imidazole |
38993-84-9 | 99% | 5g |
£102.00 | 2025-02-19 |
(1-Methyl-1H-imidazol-5-yl)methanol Suppliers
(1-Methyl-1H-imidazol-5-yl)methanol Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on (1-Methyl-1H-imidazol-5-yl)methanol
Chemical Profile of (1-Methyl-1H-imidazol-5-yl)methanol (CAS No. 38993-84-9)
(1-Methyl-1H-imidazol-5-yl)methanol, identified by its Chemical Abstracts Service (CAS) number 38993-84-9, is a significant compound in the realm of pharmaceutical and biochemical research. This heterocyclic alcohol has garnered attention due to its versatile applications and structural properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The molecular structure of (1-Methyl-1H-imidazol-5-yl)methanol consists of an imidazole ring substituted with a methyl group at the 1-position and a hydroxymethyl group at the 5-position. This unique arrangement imparts distinct chemical reactivity, enabling its use in diverse synthetic pathways. The imidazole core is particularly noteworthy, as it is a common motif in many pharmacologically active compounds, contributing to interactions with biological targets such as enzymes and receptors.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from imidazole derivatives. The presence of the hydroxymethyl group in (1-Methyl-1H-imidazol-5-yl)methanol allows for further functionalization, making it a crucial building block for constructing more complex molecules. For instance, researchers have leveraged this compound to synthesize inhibitors targeting metabolic pathways relevant to diseases such as cancer and diabetes.
One of the most compelling aspects of (1-Methyl-1H-imidazol-5-yl)methanol is its role in the development of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling, and their dysregulation is often associated with various pathological conditions. By incorporating the imidazole scaffold into kinase inhibitors, scientists aim to modulate these signaling pathways effectively. The hydroxymethyl group provides a handle for covalent bond formation, enhancing the binding affinity and selectivity of these inhibitors.
Recent advancements in computational chemistry have further highlighted the potential of (1-Methyl-1H-imidazol-5-yl)methanol as a key intermediate. Molecular modeling studies have demonstrated that the compound can adopt multiple conformations, which may influence its interactions with biological targets. These insights have guided the design of more potent and selective drug candidates, underscoring the importance of understanding the structural dynamics of such molecules.
The pharmaceutical industry has also explored the use of (1-Methyl-1H-imidazol-5-yl)methanol in the development of antiviral agents. The imidazole ring's ability to mimic natural nucleobases has been exploited to create inhibitors that disrupt viral replication cycles. For example, derivatives of this compound have shown promise in inhibiting enzymes essential for viral polymerization, offering a new frontier in antiviral therapy.
Beyond its pharmaceutical applications, (1-Methyl-1H-imidazol-5-yl)methanol has found utility in materials science. Its ability to form coordination complexes with metal ions has led to investigations into its use as a ligand in catalytic systems. These complexes exhibit unique catalytic properties that could be harnessed for industrial processes, including green chemistry initiatives aimed at reducing environmental impact.
The synthesis of (1-Methyl-1H-imidazol-5-yl)methanol itself is another area of active research. Chemists have developed efficient synthetic routes that minimize waste and maximize yield, aligning with the growing emphasis on sustainable chemistry practices. These methods often involve multi-step organic transformations starting from readily available precursors, ensuring scalability for industrial applications.
In conclusion, (1-Methyl-1H-imidazol-5-yl)methanol (CAS No. 38993-84-9) represents a versatile and indispensable compound in modern chemical research. Its unique structural features and reactivity make it a valuable tool for developing innovative solutions across multiple disciplines, from drug discovery to materials science. As research continues to uncover new applications and synthetic strategies, this compound is poised to remain at the forefront of scientific innovation.
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